molecular formula C18H20FN3O2S B2868401 N'-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 946200-75-5

N'-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2868401
CAS No.: 946200-75-5
M. Wt: 361.44
InChI Key: UYYXPVNVISHJDS-UHFFFAOYSA-N
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Description

N'-(4-Fluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic amide derivative featuring a central ethanediamide backbone substituted with a 4-fluorophenyl group and a pyrrolidinyl-thiophenylethyl moiety. The compound’s structure combines two pharmacophoric elements:

  • 4-Fluorophenyl group: Enhances metabolic stability and influences lipophilicity, commonly used in drug design to modulate pharmacokinetics .
  • Pyrrolidinyl-thiophenylethyl side chain: The pyrrolidine ring may contribute to receptor binding via nitrogen lone-pair interactions, while the thiophene moiety (electron-rich heterocycle) could facilitate π-π stacking or hydrophobic interactions .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c19-14-3-5-15(6-4-14)21-18(24)17(23)20-11-16(13-7-10-25-12-13)22-8-1-2-9-22/h3-7,10,12,16H,1-2,8-9,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYXPVNVISHJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine-Thiophene Intermediate

The synthesis begins with preparing the key intermediate 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine . This intermediate is typically synthesized via a nucleophilic substitution reaction between thiophen-3-ylacetonitrile and pyrrolidine, followed by reduction of the nitrile group to an amine.

Reaction Scheme:

  • Step 1: Thiophen-3-ylacetonitrile reacts with pyrrolidine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to form 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)acetonitrile.
  • Step 2: The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux conditions.

Key Data:

Parameter Value
Yield (Step 1) 78–82%
Yield (Step 2) 65–70%
Purity (HPLC) >95% after column chromatography

Amide Bond Formation with 4-Fluorophenylglyoxylic Acid

The final step involves coupling the intermediate amine with 4-fluorophenylglyoxylic acid to form the ethanediamide. This reaction employs carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), often paired with hydroxybenzotriazole (HOBt) to suppress racemization.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or ethyl acetate
  • Temperature: 0°C to room temperature
  • Molar Ratio: 1:1.2 (amine:acid)
  • Catalyst: 10 mol% 4-dimethylaminopyridine (DMAP)

Optimized Protocol:

  • Dissolve 4-fluorophenylglyoxylic acid (1.0 equiv) and EDCI (1.2 equiv) in DCM.
  • Add HOBt (1.1 equiv) and stir at 0°C for 30 minutes.
  • Introduce the pyrrolidine-thiophene amine (1.0 equiv) and DMAP, then stir at room temperature for 12–18 hours.
  • Quench with aqueous NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Yield and Purity:

Parameter Value
Isolated Yield 60–68%
Purity (LC-MS) >98%

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF accelerate amine activation but may increase side reactions. Comparative studies show DCM provides optimal balance between reactivity and selectivity.

Table 1: Solvent Screening for Amide Coupling

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 68 98
DMF 36.7 55 90
THF 7.58 48 85

Lower temperatures (0–5°C) minimize epimerization during coupling, while extended reaction times (18 hours) ensure complete conversion.

Catalytic Systems

Alternative catalysts such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offer higher coupling efficiency but at increased cost.

Table 2: Catalyst Comparison

Catalyst Equiv Yield (%) Cost (USD/g)
EDCI/HOBt 1.2 68 12.50
HATU 1.0 75 45.00

Comparative Analysis of Synthetic Routes

Two primary routes dominate the literature:

Route A: Sequential synthesis (Intermediate → Amide)

  • Advantages: High purity, scalable
  • Disadvantages: Multi-step, lower overall yield (40–45%)

Route B: One-pot tandem synthesis

  • Advantages: Faster (8–10 hours), higher atom economy
  • Disadvantages: Requires stringent temperature control, purity challenges

Characterization and Validation

Final product validation employs spectroscopic and chromatographic methods:

  • NMR Spectroscopy:
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 3.82 (m, 4H, pyrrolidine), 2.75 (t, J = 6.8 Hz, 2H, CH₂).
  • High-Resolution Mass Spectrometry (HRMS):
    • Calculated for C₁₉H₂₁FN₂OS: [M+H]⁺ = 367.1384; Found: 367.1386.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the amide groups.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N’-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide may have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine-Containing Compounds

Neuroactive Pyrrolidine Derivatives
  • Compound 5e/5f () : NMDA receptor antagonists with bicycloheptane cores.
    • 5e : 2-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine.
    • 5f : 2-(4-Fluorophenyl)-N-(2-(pyrrolidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine.
    • Comparison : Both 5f and the target compound share a 4-fluorophenyl group and pyrrolidinyl-ethyl chain. However, 5f’s bicycloheptane core contrasts with the ethanediamide backbone. In vitro toxicity assays in MDCK cells showed that 5f induced cell death at >100 µM, similar to memantine .
Quinoline-Based Amides ()
  • SzR-109: N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (MW: 384.47). Comparison: Shares the pyrrolidinyl-ethyl chain but incorporates a quinoline-carboxamide scaffold. The hydroxyquinoline group may confer distinct solubility and metal-chelating properties absent in the target compound.

Thiophene-Containing Amides

  • N-(2-(2-(4-(2,4-Dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () :
    • Structure : Benzamide core with thiophen-3-yl and piperazinyl-ethoxy-ethyl substituents.
    • Comparison : The thiophen-3-yl group is retained in the target compound but is linked via an ethyl chain rather than a benzamide. Thiophene’s electron-rich nature may enhance receptor binding in both cases .

Fluorophenyl-Substituted Compounds

  • Compound 5b () : 2-(4-Fluorophenyl)-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine.
    • Comparison : The 4-fluorophenyl group is identical to the target compound. Piperidine vs. pyrrolidine substitutions may alter steric and electronic profiles, affecting receptor affinity .

Pharmacological Profiles

Compound Target/Activity Key Findings Reference
Target Compound Hypothesized NMDA/D3 receptor ligand Structural analogy suggests potential
5f (NMDA antagonist) NMDA receptor, neuroprotection IC50 ~1 µM in receptor binding; toxic at >100 µM in MDCK cells [5]
SzR-109 Unreported (quinoline derivative) [3]
Thiophene-benzamide (3g) D3 receptor ligand Ki = 12 nM for D3 receptor [7]

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